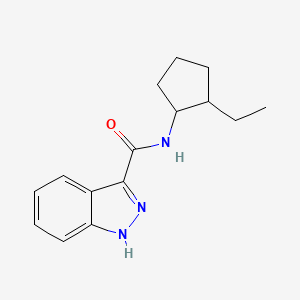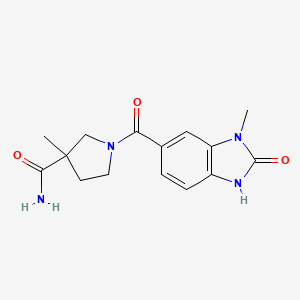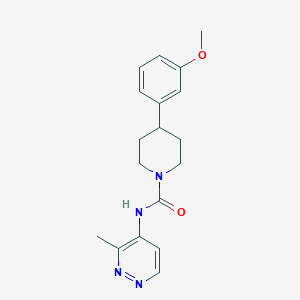![molecular formula C18H25N3O4S B7359702 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, leading to the accumulation of acetylated histones and the activation of gene transcription. This results in changes in the expression of genes involved in various cellular processes, such as cell cycle regulation, apoptosis, differentiation, and inflammation.
Biochemical and Physiological Effects:
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of genes involved in these processes, such as p21 and Bax. It has also been shown to promote differentiation in cancer cells by activating the expression of differentiation markers, such as CD11b and CD14. In animal models of neurodegenerative diseases, 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been shown to protect against neuronal damage and improve cognitive function by modulating the expression of genes involved in synaptic plasticity and neuroprotection. Additionally, 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of using 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone in laboratory experiments is its high potency and selectivity for HDAC enzymes, which allows for precise modulation of gene expression. Additionally, 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been extensively studied for its pharmacological effects and has a well-established safety profile. However, one limitation of using 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone. One area of interest is the development of novel HDAC inhibitors with improved pharmacokinetic properties and selectivity profiles. Another area of interest is the investigation of the role of HDACs in various biological processes, such as aging, metabolism, and immunity. Additionally, 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has shown promise in combination therapy with other drugs for the treatment of cancer and neurodegenerative diseases, and further studies are needed to optimize these treatment regimens.
合成法
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone can be synthesized through a multi-step process involving the condensation of 4-methylbenzenesulfonyl chloride with piperazine, followed by the reaction with pyrrolidine-1-carbonyl chloride and ethyl chloroformate. The resulting product can be purified through column chromatography and recrystallization.
科学的研究の応用
1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been widely used as a research tool to investigate the role of HDACs in various biological processes. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells by modulating the expression of genes involved in these processes. 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, 1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in immune cells.
特性
IUPAC Name |
1-[3-[4-(4-methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-14-3-5-17(6-4-14)26(24,25)21-11-9-19(10-12-21)18(23)16-7-8-20(13-16)15(2)22/h3-6,16H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRXRUCVNIQDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]propanamide](/img/structure/B7359621.png)

![[2-[1-(3-Nitrophenyl)propylamino]pyrimidin-4-yl]methanol](/img/structure/B7359633.png)
![(4-Morpholin-4-ylphenyl)-(1,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-4-yl)methanone](/img/structure/B7359640.png)
![N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B7359648.png)
![1-[2-(4-Hydroxy-2-methylpyrrolidin-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7359654.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-carbamoylacetamide](/img/structure/B7359663.png)

![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)

![2-(2,5-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7359694.png)
![1-[(3-Methylphenyl)methylsulfonyl]-3-(2,2,2-trifluoroethyl)imidazolidin-4-one](/img/structure/B7359707.png)
![2-Chloro-3-[(4-ethoxy-4-methylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B7359713.png)
